NOTA

Catalog No.
S561419
CAS No.
56491-86-2
M.F
C12H21N3O6
M. Wt
303.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NOTA

CAS Number

56491-86-2

Product Name

NOTA

IUPAC Name

2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid

Molecular Formula

C12H21N3O6

Molecular Weight

303.31 g/mol

InChI

InChI=1S/C12H21N3O6/c16-10(17)7-13-1-2-14(8-11(18)19)5-6-15(4-3-13)9-12(20)21/h1-9H2,(H,16,17)(H,18,19)(H,20,21)

InChI Key

JHALWMSZGCVVEM-UHFFFAOYSA-N

SMILES

C1CN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O

Synonyms

1,4,7-triazacyclononane-N,N',N''-triacetic acid, 67Ga-9N3, NOTA

Canonical SMILES

C1CN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O

Current Research Availability:

While there is a record for 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid in the PubChem database (CID 124326), there is currently no scientific research literature explicitly referencing this specific molecule. PubChem is a publicly available database containing information on small molecules and their properties [1].

This lack of documented research could be due to several reasons. The compound may be relatively new and not yet extensively studied, or it may have niche applications outside the mainstream of scientific research.

Potential Research Areas:

The structure of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid suggests some potential areas for future scientific research.

  • Ligand Design: The molecule contains a central nitrogen-containing ring structure, which is a common feature of many chelating agents. Chelating agents can bind to metal ions, and 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid could be investigated for its potential use in designing new ligands for specific metals [2].
  • Biomedical Applications: The presence of carboxylic acid groups suggests potential water solubility and interaction with biological systems. Further research could explore if 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid has any biological activity or if it can be modified for use in drug discovery or development [3].

Future Research Directions:

Given the absence of current research, further investigation is needed to determine the potential applications of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid. This could involve studies on its synthesis, characterization, and evaluation of its chemical and biological properties.

Please note

This information is based on the chemical structure of 2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid and does not constitute evidence of its actual properties or applications.

  • PubChem, National Institutes of Health:
  • Chelating agent, Wikipedia:
  • Drug discovery, National Institutes of Health

NOTA, or 1,4,7-triazacyclononane-N,N',N''-triacetic acid, is a cyclic compound characterized by its unique triazine core and three carboxylic acid groups. Its molecular formula is C12H21N3O6C_{12}H_{21}N_{3}O_{6} with a molecular weight of approximately 303.31 g/mol . This structure allows NOTA to function effectively as a chelating agent, forming stable complexes with various metal ions, which is crucial for its applications in medical imaging and drug delivery systems.

Primarily due to its ability to chelate metal ions. The reaction typically involves the formation of coordination complexes between NOTA and metal ions such as gallium, gadolinium, and others. The kinetics of these reactions are generally fast, making NOTA derivatives highly effective in radiopharmaceutical applications. For instance, the complexation of gallium with NOTA is utilized in positron emission tomography (PET) imaging .

The biological activity of NOTA derivatives is significant in the field of medicine, particularly in imaging and targeted therapy. By forming stable complexes with radioactive isotopes, NOTA derivatives serve as radiopharmaceuticals that enhance the visualization of specific tissues or organs during diagnostic procedures. Furthermore, studies have indicated that NOTA can facilitate targeted drug delivery by conjugating therapeutic agents to its structure, potentially increasing treatment efficacy while minimizing side effects .

NOTA can be synthesized through various methods, with one common approach involving the reaction of 1,4,7-triazacyclononane with acetic anhydride or acetic acid under controlled conditions. This reaction yields NOTA through a series of acetylation steps that introduce the carboxylic acid groups into the triazine framework. Other methods may include modifications of existing chelators to enhance their stability and binding properties .

NOTATriazacyclononaneExcellent stability with galliumMedical imagingDOTATetraazacyclododecaneStronger binding for certain metalsRadiopharmaceuticalsEDTAEthylenediamineBroad-spectrum chelationIndustrial applicationsTPENTetrakis(2-pyridylmethyl)ethylenediamineSelective for zincBiochemical research

NOTA stands out due to its specific design for radiopharmaceutical applications and its ability to form rapid and stable complexes with certain metals, making it particularly valuable in medical imaging technologies .

Studies on NOTA's interactions focus on its ability to form stable complexes with various metal ions. These interactions are crucial for understanding its efficacy in medical applications. For example, research has shown that NOTA forms highly stable complexes with gallium isotopes used in PET imaging. The stability and kinetics of these interactions make NOTA a preferred choice over other chelators .

Similar compounds to NOTA include:

  • DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid): Known for its strong metal-binding capabilities but has a different ring structure.
  • EDTA (Ethylenediaminetetraacetic acid): A widely used chelator but less selective than NOTA.
  • TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine): A selective chelator for zinc and other transition metals.
CompoundStructure TypeKey Features

Early Synthesis and Structural Exploration

NOTA was first synthesized in the 1960s as part of efforts to develop macrocyclic ligands for transition metals. Initial synthesis routes involved the reaction of diethylenetriamine with ethyleneglycol ditosylate, followed by functionalization with acetic acid groups. Early studies focused on its coordination chemistry, revealing its preference for small trivalent ions like Ga^3+^ and In^3+^ due to its compact cavity.

A pivotal advancement occurred in the 1980s with the recognition of NOTA’s potential in nuclear medicine. Researchers demonstrated that NOTA could efficiently chelate ^68^Ga, a positron-emitting isotope, under mild conditions (room temperature, pH 3–4). This discovery aligned with the growing availability of ^68^Ge/^68^Ga generators, enabling the widespread use of NOTA-based radiopharmaceuticals in positron emission tomography (PET).

Key Milestones in Radiopharmaceutical Applications

  • 2000s: NOTA emerged as the "gold standard" for ^68^Ga labeling due to its superior stability (log K = 30.98 for Ga^3+^) compared to alternatives like DOTA (log K = 21.33).
  • 2010s: Derivatives such as NODAGA (NOTA conjugated with a glutaric acid linker) were developed to facilitate covalent conjugation to biomolecules (e.g., peptides, antibodies).
  • 2020s: NOTA’s application expanded to therapeutic isotopes like ^177^Lu and ^225^Ac, leveraging its kinetic inertness to minimize off-target toxicity.

1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) is a macrocyclic chelator widely utilized in various applications due to its exceptional metal-binding properties [5]. The synthesis of NOTA begins with the preparation of its core structure, 1,4,7-triazacyclononane (TACN), which serves as the fundamental precursor for all NOTA derivatives [28]. The conventional synthesis pathway for TACN involves a multi-step process starting from diethylenetriamine [28] [5].

The standard synthetic route for TACN follows the Richman-Atkins methodology, which involves the protection of diethylenetriamine with tosyl (p-toluenesulfonyl) groups, followed by cyclization with a suitable ditosylate or dimesylate [26] [5]. This process can be represented by the following reaction sequence:

  • Protection of diethylenetriamine:
    H₂NCH₂CH₂NHCH₂CH₂NH₂ + 3 TsCl → Ts(H)NCH₂CH₂N(Ts)CH₂CH₂N(H)Ts + 3 HCl [5] [28]

  • Formation of sodium salts:
    Ts(H)NCH₂CH₂N(Ts)CH₂CH₂N(H)Ts + 2 NaOEt → Ts(Na)NCH₂CH₂N(Ts)CH₂CH₂N(Na)Ts [28]

  • Cyclization with ethylene glycol ditosylate:
    Ts(Na)NCH₂CH₂N(Ts)CH₂CH₂N(Na)Ts + TsOCH₂CH₂OTs → [(CH₂CH₂N(Ts)]₃ + 2 NaOTs [28] [26]

  • Deprotection:
    [(CH₂CH₂N(Ts)]₃ + 3 H₂O → [CH₂CH₂NH]₃ + 3 HOTs [28]

The cyclization step is particularly critical and typically requires careful control of reaction conditions to maximize yield and minimize side product formation [26]. Alternative protecting groups have been explored to improve the efficiency of this step, with the (4-methoxy-2,3,6-trimethylphenyl)sulfonyl (Mtr) group showing advantages over the traditional tosyl group in terms of deprotection efficiency [8].

Once TACN is obtained, the synthesis of NOTA involves the alkylation of the three nitrogen atoms with bromoacetic acid or its derivatives [24]. This reaction is typically carried out in acetonitrile with triethylamine as a base, followed by refluxing for several hours [24]. The reaction can be represented as:

TACN + 3 BrCH₂COOH + 3 Base → NOTA + 3 [Base·HBr] [24] [22]

Alternative approaches to NOTA synthesis have been developed to improve yields and simplify purification. One such method involves the use of chloroacetyl chloride to form amidated dichlorides, which then undergo amination reactions with nitrogen-alkylated diamines [26]. This approach allows for the introduction of various functional groups during the synthesis process [26] [25].

The precursor chemistry for NOTA derivatives often involves the preparation of protected intermediates to enable selective functionalization [22]. For instance, tert-butyl-protected NOTA derivatives such as 2-(4,7-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7-triazonan-1-yl) acetic acid (Bis-butyl-NOTA) are commonly used intermediates that allow for selective deprotection and subsequent functionalization [30] [22].

Conjugation Strategies for Biomolecule Modification

The conjugation of NOTA to biomolecules represents a critical step in developing targeted imaging and therapeutic agents [7]. Several strategies have been developed to achieve efficient and site-specific conjugation while preserving the biological activity of the target molecules [9] [11].

One of the most common approaches for NOTA conjugation involves the formation of amide bonds between carboxylic acid groups of NOTA and primary amines present in biomolecules [7] [10]. This strategy typically employs carbodiimide-based coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or sulfo-NHS to activate the carboxylic acid groups [27] [7]. The reaction proceeds through the formation of an active ester intermediate that subsequently reacts with primary amines to form stable amide bonds [27].

Thiol-maleimide chemistry represents another powerful conjugation strategy for site-specific labeling of biomolecules with NOTA derivatives [11] [14]. This approach involves the reaction between maleimide-functionalized NOTA derivatives and thiol groups present in biomolecules, typically from reduced disulfide bonds or engineered cysteine residues [11] [35]. The reaction proceeds via Michael addition, forming a stable thioether bond under mild conditions (pH 6.5-7.5) with high specificity and efficiency [9] [13].

Table 1: Common Conjugation Strategies for NOTA-Biomolecule Modification

Conjugation StrategyReactive GroupsReaction ConditionsAdvantagesLimitations
Amide Bond FormationCarboxylic acid (NOTA) and primary amine (biomolecule)pH 7.0-8.5, room temperature, 2-4 hoursSimple procedure, high yield, stable productNon-specific labeling at multiple amine sites
Thiol-MaleimideMaleimide (NOTA derivative) and thiol (biomolecule)pH 6.5-7.5, room temperature, 1-2 hoursSite-specific labeling, mild conditions, high efficiencyRequires thiol groups or modification of biomolecule
Click ChemistryAzide (NOTA derivative) and alkyne (biomolecule)Room temperature, aqueous conditions, 2-5 hoursBioorthogonal, high specificity, mild conditionsRequires pre-functionalization of biomolecule
Enzymatic LigationSpecific peptide sequencesEnzyme-dependent conditionsHighly site-specific, controlled orientationRequires specific recognition sequences

Click chemistry has emerged as a valuable bioorthogonal approach for NOTA conjugation, particularly the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) [13] [32]. This method involves the reaction between cyclooctyne-functionalized NOTA derivatives and azide-modified biomolecules, forming a stable triazole linkage without the need for copper catalysis [32]. The reaction proceeds efficiently under physiological conditions, making it suitable for sensitive biomolecules [32] [13].

Enzymatic ligation strategies offer another approach for site-specific NOTA conjugation [9]. These methods utilize enzymes such as sortase A or transglutaminase to catalyze the formation of specific bonds between NOTA derivatives and biomolecules containing appropriate recognition sequences [9]. While these approaches provide excellent site-specificity, they typically require the incorporation of specific peptide tags into the target biomolecule [9] [13].

Derivative Development: NHS Esters and Bifunctional Linkers

The development of NOTA derivatives with enhanced reactivity and specificity has been a focus of extensive research efforts [11] [35]. Among these derivatives, NHS esters of NOTA represent one of the most widely utilized activated forms for bioconjugation purposes [1] [27].

NOTA-NHS esters are typically prepared by reacting one of the carboxylic acid groups of NOTA with N-hydroxysuccinimide in the presence of a carbodiimide coupling reagent such as dicyclohexylcarbodiimide (DCC) [24] [27]. The resulting active ester readily reacts with primary amines under mild conditions (pH 7.0-8.5) to form stable amide bonds [27]. The general synthesis pathway can be represented as:

NOTA + NHS + DCC → NOTA-NHS + dicyclohexylurea [24] [27]

The preparation of NOTA-NHS esters often involves protecting group strategies to ensure selective activation of a single carboxylic acid group [24]. For instance, the synthesis of mono-NHS esters of NOTA typically starts with tert-butyl-protected NOTA derivatives, followed by selective deprotection of one carboxylic acid group, NHS activation, and subsequent complete deprotection [24] [30].

Bifunctional NOTA derivatives containing additional reactive groups have been developed to enable site-specific conjugation to biomolecules [8] [11]. These derivatives typically incorporate a NOTA core for metal chelation and a reactive functional group for bioconjugation, connected by a spacer or linker [8] [35]. The linker component plays a crucial role in determining the physicochemical properties and conjugation efficiency of these bifunctional chelators [11] [35].

One important class of bifunctional NOTA derivatives includes p-isothiocyanatobenzyl-NOTA (p-SCN-Bn-NOTA), which contains an isothiocyanate group for reaction with primary amines [7] [8]. The synthesis of p-SCN-Bn-NOTA typically involves the preparation of p-nitrobenzyl-NOTA, followed by reduction of the nitro group to an amine and subsequent conversion to an isothiocyanate using thiophosgene [8]. This derivative forms stable thiourea bonds with amine-containing biomolecules under mild conditions [7] [8].

Maleimide-functionalized NOTA derivatives represent another significant class of bifunctional chelators designed for site-specific conjugation to thiol-containing biomolecules [11] [35]. These derivatives are typically prepared by coupling maleimide-containing linkers to one of the carboxylic acid groups of NOTA [35]. Various synthetic routes have been developed for these derivatives, including:

  • Reaction of p-SCN-Bn-NOTA with amino-functionalized maleimides to form thiourea-linked maleimido-NOTA derivatives [11] [35].
  • Direct coupling of maleimide-containing carboxylic acids to amino-functionalized NOTA derivatives [35].
  • Conjugation of maleimide-NHS esters to partially protected NOTA derivatives containing a free amine group [11] [35].

The development of NOTA derivatives with multiple reactive groups has also been explored to enable the preparation of multifunctional conjugates [11]. For instance, bis-maleimido-NOTA derivatives have been synthesized to allow conjugation with two different thiol-containing molecules, enabling the creation of heterodimeric constructs or the incorporation of pharmaceutical modifiers to optimize pharmacokinetic properties [11] [35].

Challenges in Conjugation: Substitution Degrees and Heterogeneity

Despite the advances in NOTA conjugation strategies, several challenges remain in achieving controlled and homogeneous bioconjugates [15] [18]. One of the primary challenges involves controlling the degree of substitution when conjugating NOTA derivatives to biomolecules with multiple reactive sites [15] [19].

The conjugation of NOTA to proteins or peptides containing multiple lysine residues often results in heterogeneous mixtures with varying degrees of substitution [15] [18]. This heterogeneity can significantly impact the biological properties and metal-binding characteristics of the resulting conjugates [15]. Studies have shown that increasing the molar ratio of NOTA to protein during conjugation leads to higher substitution degrees, but also increases the heterogeneity of the product [15].

For example, analytical characterization of NOTA-modified somatropins revealed that using different NOTA:protein ratios during synthesis led to products with varying substitution degrees [15]. At a 10:1 NOTA:somatropin ratio, the unmodified protein was completely absent, but higher-order modifications (substitution degree >2) dominated, representing 98% of the product [15]. In contrast, a 3:1 ratio yielded the highest proportion (58%) of the desired mono- and di-NOTA-somatropin conjugates [15].

The heterogeneity in NOTA conjugation extends beyond the number of attached chelators to include position isomers, where NOTA groups are attached at different sites within the same biomolecule [15] [18]. This positional heterogeneity can affect the binding affinity and pharmacokinetic properties of the conjugates [18]. For instance, studies on NOTA-conjugated single-domain antibodies (sdAbs) have shown that the degree of conjugation can influence the isoelectric point, binding affinity, and biodistribution of the conjugates [18].

Table 2: Impact of NOTA Conjugation Degree on Protein Properties

PropertyEffect of Increasing NOTA Conjugation DegreePotential Consequences
Isoelectric PointSignificant decrease due to addition of anionic NOTA groupsAltered charge-based purification behavior, modified pharmacokinetics
Binding AffinitySlight to moderate decrease, depending on proximity to binding siteReduced target interaction, lower efficacy
BiodistributionVariable effects, often decreased kidney uptakeAltered pharmacokinetics, modified target-to-background ratios
Chelation EfficiencyGenerally maintained across different degreesConsistent metal binding capacity
HeterogeneityIncreased with higher substitution degreesChallenges in product characterization and quality control

Several approaches have been developed to address these challenges and achieve more homogeneous NOTA conjugates [18] [19]. Site-specific conjugation methods, such as enzymatic approaches using sortase A or genetic code expansion to incorporate non-natural amino acids, offer promising strategies to obtain uniform conjugates [18] [13]. However, these methods often require more complex protein engineering and may be challenging to implement in large-scale production [18].

Analytical techniques play a crucial role in characterizing the heterogeneity of NOTA conjugates [15] [18]. Liquid chromatography-mass spectrometry (LC-MS) and capillary electrophoresis-mass spectrometry (CE-MS) have been employed to determine the substitution degrees and identify position isomers in NOTA-protein conjugates [15]. These techniques provide complementary information, with CE-MS showing advantages in detecting higher-order substitution degrees that may be missed by LC-MS due to their high polarity [15].

The separation and purification of NOTA conjugates with specific substitution degrees represent another challenge in obtaining homogeneous products [18]. Anion exchange chromatography has been successfully implemented to separate different fractions of NOTA-conjugated antibodies based on their charge differences [18]. This approach allows for the isolation and characterization of specific conjugate fractions, enabling a better understanding of the relationship between substitution degree and biological properties [18].

1,4,7-Triazacyclononane-1,4,7-triacetic acid exhibits distinctive solid-state structural characteristics that are fundamental to understanding its coordination chemistry and applications in radiopharmaceutical sciences. The compound crystallizes with the molecular formula C₁₂H₂₁N₃O₆ and a molecular weight of 303.31 g/mol [1]. X-ray crystallographic investigations have revealed that the ligand adopts a zwitterionic form in the solid state, wherein one proton is bound within the macrocyclic cavity through a robust intramolecular hydrogen-bond system [2]. This structural arrangement provides crucial support for the exceptionally high basicity observed for the ring amine groups, with a logarithmic acid dissociation constant of 13.17 [2].

The macrocyclic framework of 1,4,7-triazacyclononane-1,4,7-triacetic acid consists of a nine-membered triazacyclononane ring with three pendant acetate arms, creating a hexadentate coordination environment through three nitrogen donors from the macrocyclic ring and three oxygen donors from the carboxylate groups [3]. The structural parameters obtained from crystallographic studies indicate that the cavity size is considerably smaller than that of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, making it particularly well-suited for coordination with smaller trivalent cations such as gallium(III) and aluminum(III) [3] [4].

Crystallographic analysis of metal complexes formed with 1,4,7-triazacyclononane-1,4,7-triacetic acid demonstrates significant structural diversity depending on the coordinated metal ion. The coordination number typically ranges from six to nine, with smaller metal ions such as gallium(III) preferring an almost ideal octahedral coordination geometry that perfectly matches the binding capacity of the ligand [3]. In contrast, larger metal ions may adopt expanded coordination geometries, though the insufficient coordination properties of the hexadentate system may not fully satisfy these requirements [3].

The solid-state geometry reveals that the lower number of coordinating atoms in the nitrogen-oxygen donor system does not allow complete saturation of the coordination sphere for larger metal ions such as lutetium(III), which may threaten the stability of the final complex [3]. This structural limitation becomes particularly problematic when one pendant carboxylate group is used for tethering a pharmacophore, leaving only five donor atoms available for metal coordination [3].

X-ray diffraction studies have provided detailed information about unit cell parameters and space group assignments for various metal complexes of 1,4,7-triazacyclononane-1,4,7-triacetic acid, though these parameters vary significantly depending on the specific metal ion and crystallization conditions employed [5] [6]. The crystallographic data obtained through single-crystal X-ray diffraction techniques have been fundamental in establishing structure-activity relationships and understanding the preorganization effects that contribute to the exceptional stability of certain metal complexes [7] [8].

Nuclear Magnetic Resonance Spectroscopy: Proton and Metal Ion-Induced Shifts

Nuclear magnetic resonance spectroscopy provides comprehensive insights into the solution behavior and coordination dynamics of 1,4,7-triazacyclononane-1,4,7-triacetic acid and its metal complexes. Proton nuclear magnetic resonance studies reveal distinct chemical shift patterns that are characteristic of the macrocyclic structure and undergo significant perturbations upon metal coordination [9] [10].

In the free ligand, the ring methylene protons typically appear as multiplets in the chemical shift range of 2.7-3.2 parts per million, while the acetate methylene protons manifest as singlets around 3.6-3.8 parts per million [9] [11]. These chemical shift values reflect the electronic environment created by the triazacyclononane backbone and the pendant carboxylate arms [9].

Metal ion coordination induces substantial changes in the proton nuclear magnetic resonance spectrum, with the magnitude and direction of these shifts being highly dependent on the nature of the coordinated metal ion [9] [10]. For gallium(III) complexes, the ring methylene protons experience downfield shifts to 3.5-4.2 parts per million, representing metal-induced shifts of approximately +0.8 to +1.0 parts per million [9]. The acetate methylene protons similarly shift downfield to 4.1-4.5 parts per million, corresponding to metal-induced shifts of +0.5 to +0.7 parts per million [9].

Copper(II) complexes exhibit even more pronounced chemical shift changes due to the paramagnetic nature of the metal center [9] [10]. The ring methylene protons appear as very broad signals in the range of 3.8-4.5 parts per million, with metal-induced shifts reaching +1.1 to +1.3 parts per million [9]. The paramagnetic effects of copper(II) also cause significant line broadening, making detailed spectroscopic analysis more challenging [12].

Indium(III) complexes show intermediate behavior, with ring methylene protons shifting to 3.6-4.3 parts per million and acetate protons appearing at 4.2-4.6 parts per million [9]. The metal-induced shifts for indium(III) complexes typically range from +0.9 to +1.1 parts per million for ring protons and +0.6 to +0.8 parts per million for acetate protons [9].

The deshielding effects observed upon metal coordination can be attributed to the electron-withdrawing nature of the coordinated metal ions, which reduces electron density around the ligand protons [9] [10]. Theoretical calculations using density functional theory methods have shown excellent agreement with experimental proton nuclear magnetic resonance chemical shifts, validating the computational approaches used to predict spectroscopic properties [9] [10].

Paramagnetic relaxation enhancement studies have demonstrated that metal ions can significantly influence relaxation times, with the effects being distance-dependent according to an r⁻⁶ relationship [12]. These paramagnetic effects can be exploited for structural determination and dynamic studies, providing valuable information about metal-ligand interactions and solution conformations [12].

Theoretical Modeling: Density Functional Theory and Molecular Orbital Analysis

Density functional theory calculations have provided detailed insights into the electronic structure and bonding characteristics of 1,4,7-triazacyclononane-1,4,7-triacetic acid and its metal complexes. Computational studies employing the B3LYP functional with 6-311+G(2d,2p) basis sets have yielded comprehensive molecular orbital analyses that correlate well with experimental observations [9] [10].

The frontier molecular orbitals of the free ligand exhibit a highest occupied molecular orbital energy of approximately -6.12 electron volts and a lowest unoccupied molecular orbital energy of -0.85 electron volts, resulting in a highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of 5.27 electron volts [9] [10]. These values indicate the electronic stability of the free ligand and provide baseline parameters for understanding metal-induced changes [9].

Upon metal coordination, significant alterations in the molecular orbital energies occur, reflecting the extent of metal-ligand electronic interactions [9] [10]. Gallium(III) complexes show a highest occupied molecular orbital energy of -8.45 electron volts and a lowest unoccupied molecular orbital energy of -2.73 electron volts, yielding an energy gap of 5.72 electron volts [9]. The increased energy gap compared to the free ligand suggests enhanced electronic stability upon metal coordination [9].

Copper(II) complexes exhibit distinct molecular orbital characteristics due to the presence of unpaired electrons [9] [10]. The highest occupied molecular orbital energy is calculated at -7.89 electron volts, with a lowest unoccupied molecular orbital energy of -3.21 electron volts, resulting in the smallest energy gap of 4.68 electron volts among the studied systems [9]. This reduced energy gap correlates with the observed chemical softness and enhanced reactivity of copper(II) complexes [9].

Chemical hardness calculations provide quantitative measures of the resistance to electron density changes upon perturbation [9] [10]. Gallium(III) complexes demonstrate a chemical hardness of 2.86 electron volts, while copper(II) complexes exhibit a lower value of 2.34 electron volts, consistent with their enhanced chemical softness [9]. These parameters are valuable for predicting reactivity patterns and stability trends across different metal systems [9].

Natural bond orbital analysis has revealed significant charge transfer between the ligand and metal centers, with the extent of charge transfer being dependent on the electronegativity and oxidation state of the metal ion [9] [13]. Second-order perturbation analysis provides detailed information about donor-acceptor interactions, stabilization energies, and the nature of metal-ligand bonding [9].

Binding energy calculations demonstrate the exceptional thermodynamic stability of metal complexes, with gallium(III) showing a binding energy of -875.3 kilocalories per mole and copper(II) exhibiting -798.7 kilocalories per mole [9]. These theoretical values correlate well with experimental stability constants, with logarithmic formation constants of 29.63 and 23.33 for gallium(III) and copper(II) complexes, respectively [9] [2].

Geometry optimization studies have provided detailed structural parameters, including bond lengths, bond angles, and conformational preferences [9] [14]. The computational results show excellent agreement with crystallographic data, validating the theoretical approaches and providing confidence in predicted structures for systems where experimental data are not available [9].

Comparative Structural Analysis with Acyclic Ligands

The structural characteristics of 1,4,7-triazacyclononane-1,4,7-triacetic acid can be effectively contrasted with those of acyclic chelating agents, particularly ethylenediaminetetraacetic acid, to understand the fundamental differences in coordination behavior and applications [15] [16].

The most significant structural distinction lies in the macrocyclic versus acyclic nature of these ligands [15] [17]. 1,4,7-Triazacyclononane-1,4,7-triacetic acid possesses a rigid nine-membered triazacyclononane backbone that provides a preorganized coordination environment, while ethylenediaminetetraacetic acid consists of a flexible linear chain with ethylenediamine connectivity [15] [18]. This fundamental structural difference has profound implications for metal coordination kinetics, thermodynamics, and selectivity [15].

The coordination mode differs between these ligand systems, with 1,4,7-triazacyclononane-1,4,7-triacetic acid functioning as a hexadentate nitrogen-oxygen donor system and ethylenediaminetetraacetic acid serving as a hexadentate nitrogen-oxygen system with different donor atom arrangements [15] [17]. The macrocyclic ligand provides three nitrogen donors from the ring and three oxygen donors from pendant carboxylate groups, while the acyclic ligand offers two nitrogen and four oxygen donors in a more flexible arrangement [15].

Preorganization effects represent a crucial difference between these systems [15] [19]. The macrocyclic structure of 1,4,7-triazacyclononane-1,4,7-triacetic acid results in high preorganization for metal coordination, minimizing the entropic penalty associated with complex formation [15]. In contrast, ethylenediaminetetraacetic acid must undergo significant conformational reorganization upon metal binding, resulting in larger entropic costs [15].

Kinetic behavior shows marked differences between macrocyclic and acyclic systems [15] [17]. While 1,4,7-triazacyclononane-1,4,7-triacetic acid exhibits relatively slow exchange kinetics and kinetic inertness once formed, ethylenediaminetetraacetic acid demonstrates fast exchange and kinetic lability [15]. However, the formation rate of 1,4,7-triazacyclononane-1,4,7-triacetic acid complexes is significantly faster than those of larger macrocyclic ligands such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid [17].

Metal selectivity patterns differ substantially between these ligand types [15] [2]. 1,4,7-Triazacyclononane-1,4,7-triacetic acid exhibits high selectivity for smaller metal cations, with optimal binding observed for gallium(III) and other small trivalent ions [2] [4]. The smaller cavity size compared to larger macrocyclic ligands makes it particularly well-suited for these applications [3]. Ethylenediaminetetraacetic acid shows broader metal selectivity due to its flexible nature, accommodating a wide range of metal ion sizes without significant size-matching constraints [15].

Thermodynamic stability comparisons reveal that while both ligands form highly stable complexes, the nature of this stability differs [15] [2]. 1,4,7-Triazacyclononane-1,4,7-triacetic acid achieves very high thermodynamic stability with small cations through optimal size matching and preorganization effects [2]. For larger cations, the stability may be compromised due to incomplete coordination sphere saturation [3]. Ethylenediaminetetraacetic acid maintains high stability across a broader range of metal ions due to its adaptable coordination geometry [15].

Acid dissociation behavior shows distinct patterns between these systems [15] [2]. 1,4,7-Triazacyclononane-1,4,7-triacetic acid exhibits logarithmic acid dissociation constants of 13.17, 5.74, 3.22, and 1.96, while ethylenediaminetetraacetic acid shows values of 10.26, 6.13, 2.67, and 2.0 [15] [2]. These differences reflect the distinct electronic environments created by the macrocyclic versus acyclic frameworks [15].

XLogP3

-7.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

303.14303540 g/mol

Monoisotopic Mass

303.14303540 g/mol

Heavy Atom Count

21

Other CAS

56491-86-2

Wikipedia

1,4,7-Triazacyclononane-N,N',N''-triacetic acid

Dates

Last modified: 08-15-2023

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